molecular formula C27H29FN4O5 B11649324 [4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](3-fluorophenyl)methanone

[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](3-fluorophenyl)methanone

Cat. No.: B11649324
M. Wt: 508.5 g/mol
InChI Key: OCPJWLIIMOOVGL-UHFFFAOYSA-N
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Description

4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a nitrophenyl group and a fluorophenyl methanone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution reactions:

    Coupling reactions: The final step often involves coupling the intermediate compounds using reagents like palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Continuous flow reactors: To ensure consistent reaction conditions and improve yield.

    Automated synthesis: To reduce human error and increase efficiency.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield nitro derivatives or carboxylic acids.

    Reduction: Can produce amines or alcohols.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-ylmethanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be explored for its pharmacological properties, including potential therapeutic effects on various diseases. Its structural features suggest it may interact with specific biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example:

    Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-ylmethanone lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C27H29FN4O5

Molecular Weight

508.5 g/mol

IUPAC Name

[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C27H29FN4O5/c1-36-25-9-6-19(16-26(25)37-2)10-11-29-23-18-22(7-8-24(23)32(34)35)30-12-14-31(15-13-30)27(33)20-4-3-5-21(28)17-20/h3-9,16-18,29H,10-15H2,1-2H3

InChI Key

OCPJWLIIMOOVGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)[N+](=O)[O-])OC

Origin of Product

United States

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